molecular formula C5H6NNaO2S B1591245 Pyrithione sodium monohydrate CAS No. 304675-78-3

Pyrithione sodium monohydrate

Cat. No.: B1591245
CAS No.: 304675-78-3
M. Wt: 167.16 g/mol
InChI Key: CMXTXFRFROPVGZ-UHFFFAOYSA-N
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Description

Pyrithione sodium monohydrate is an organosulfur compound with the molecular formula C5H5NOS·H2O. It is commonly known for its antimicrobial properties and is widely used in various applications, including as a preservative in cosmetics and personal care products. The compound exists in two tautomeric forms: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide), with the thione form being the major one .

Scientific Research Applications

Pyrithione sodium monohydrate has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Pyrithione Sodium Monohydrate, also known as TYX8368Q25, primarily targets fungi and bacteria, including those from the Streptococcus and Staphylococcus genera . It is particularly effective against fungi such as Malassezia globosa and M. restricta , which are known to cause common scalp diseases like dandruff .

Mode of Action

The mode of action of this compound involves its interaction with its targets. It acts as an ionophore, interacting nonspecifically with the plasma membrane to shuttle copper into the cell, and facilitates copper transport across intracellular membranes . This increase in cellular levels of copper damages iron-sulfur clusters of proteins essential for fungal metabolism and growth .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits alcohol dehydrogenase, disturbs proton gradients in cell membranes, and acts as an antimetabolite of pyridoxal . These actions disrupt the normal metabolic processes of the targeted organisms, leading to their death .

Pharmacokinetics

In terms of ADME properties, this compound has low solubility, which means it is deposited and retained relatively well onto the target skin surfaces when released from topical formulations . This property impacts its bioavailability, making it effective in treatments such as shampoos and other over-the-counter antidandruff topical treatments .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of essential metabolic processes in the targeted organisms. By increasing the cellular levels of copper and damaging iron-sulfur clusters of proteins essential for fungal metabolism and growth, it effectively inhibits the growth and proliferation of the targeted fungi and bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its fungistatic and bacteriostatic properties are dynamic, meaning they can vary depending on the conditions of the environment . Additionally, its low solubility means that it is deposited and retained relatively well onto the target surfaces, which can be influenced by the condition of the target surface .

Biochemical Analysis

Biochemical Properties

Pyrithione sodium monohydrate plays a significant role in biochemical reactions, primarily due to its ability to disrupt essential cellular processes in microorganisms. It interacts with various enzymes, proteins, and other biomolecules, leading to its antimicrobial effects. One of the key interactions is with iron-sulfur clusters in proteins, which are crucial for fungal metabolism and growth. This compound increases the cellular levels of copper, which in turn damages these iron-sulfur clusters, inhibiting the metabolic processes of fungi . Additionally, it acts as an ionophore, facilitating the transport of metal ions across cellular membranes .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungi, this compound increases intracellular copper levels, leading to oxidative stress and damage to essential cellular components . This disruption in cellular homeostasis ultimately results in cell death. In bacteria, it interferes with membrane transport processes, inhibiting the uptake of essential nutrients and ions .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to metal ions, forming complexes that can penetrate cellular membranes. Once inside the cell, these complexes disrupt the function of iron-sulfur clusters in proteins, leading to the inhibition of crucial metabolic pathways . This compound also acts as an ionophore, facilitating the transport of metal ions such as copper and zinc across cellular membranes . This ionophoric activity contributes to its antimicrobial effects by increasing intracellular metal ion concentrations, which can be toxic to microorganisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is stable under neutral or alkaline conditions but can degrade in the presence of light, oxidizing agents, and strong reducing agents . Over time, its antimicrobial efficacy may decrease as it undergoes chemical changes. Long-term studies have shown that this compound can cause reversible paralysis in animal models, indicating potential neurotoxic effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant adverse effects. At higher doses, it can cause toxic effects such as neurotoxicity and reversible paralysis . In rats, a no-observed-adverse-effect level (NOAEL) of 0.16 mg/kg body weight per day has been established, while higher doses can lead to skeletal anomalies and other developmental effects . These findings highlight the importance of dosage considerations in the use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with metal ions. It increases the cellular levels of copper and zinc, which can disrupt the function of iron-sulfur clusters in proteins . This disruption affects various metabolic processes, including those involved in energy production and cellular respiration. This compound is readily absorbed from the gastrointestinal tract and excreted rapidly in the form of urinary metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It acts as an ionophore, facilitating the transport of metal ions across cellular membranes . In bacteria, specific membrane transporters such as FepC and MetQ are involved in the uptake of this compound and its metal complexes . These transporters play a crucial role in determining the intracellular concentrations of this compound and its distribution within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components and its ionophoric activity. It can localize to various cellular compartments, including the mitochondria, where it facilitates the transport of metal ions . This localization is essential for its antimicrobial activity, as it allows this compound to disrupt critical cellular processes in specific organelles. Additionally, its ability to form complexes with metal ions can influence its targeting to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrithione sodium monohydrate is typically synthesized from 2-chloropyridine N-oxide. The process involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification to yield pyrithione. This compound can also be prepared using sodium sulfide .

Industrial Production Methods

In industrial settings, this compound is produced by reacting 2-bromopyridine with peracetic acid to form 2-bromopyridine oxide. This intermediate is then reacted with thiourea and subsequently converted to the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Pyrithione sodium monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of pyrithione with chlorine in the presence of sodium hydroxide to form dipyrithione .

Common Reagents and Conditions

    Oxidation: Chlorine and sodium hydroxide are commonly used reagents.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Halogenated pyridines are often used as starting materials.

Major Products

The major products formed from these reactions include dipyrithione and various metal complexes, such as zinc pyrithione and copper pyrithione .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrithione sodium monohydrate is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly effective as an antimicrobial agent in a wide range of applications, from personal care products to industrial preservatives .

Properties

IUPAC Name

sodium;1-oxidopyridine-2-thione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4NOS.Na.H2O/c7-6-4-2-1-3-5(6)8;;/h1-4H;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXTXFRFROPVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS]
Record name Sodium omadine
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Vapor Pressure

0.00000007 [mmHg]
Record name Sodium omadine
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CAS No.

304675-78-3, 3811-73-2
Record name Pyrithione sodium monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304675783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyridinethiol, 1-oxide, sodium salt (1:1)
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Record name Pyridine-2-thiol 1-oxide, sodium salt
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Record name PYRITHIONE SODIUM MONOHYDRATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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